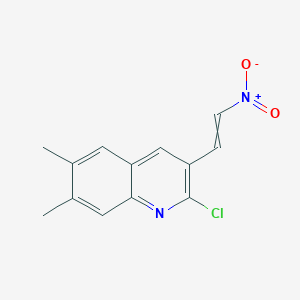

2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Chloro-6,7-diméthyl-3-(2-nitroéthényl)quinoléine est un composé aromatique hétérocyclique avec un squelette quinoléique. Ce composé est caractérisé par la présence d'un groupe chloro en position 2, de deux groupes méthyle en positions 6 et 7, et d'un groupe nitroéthényl en position 3. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2-Chloro-6,7-diméthyl-3-(2-nitroéthényl)quinoléine peut être réalisée par différentes méthodes. Une approche courante implique la condensation de la 2-chloro-3-formylquinoléine avec le nitroéthane en conditions basiques. La réaction utilise généralement une base telle que l'éthylate de sodium ou le tert-butylate de potassium dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé à reflux pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse assistée par micro-ondes, qui offre des avantages tels que des temps de réaction réduits et des rendements plus élevés. L'irradiation micro-ondes peut être utilisée pour accélérer la réaction de condensation, rendant le processus plus efficace et plus respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

La 2-Chloro-6,7-diméthyl-3-(2-nitroéthényl)quinoléine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Le groupe chloro peut être substitué par des nucléophiles tels que des amines ou des thiols dans des conditions appropriées.

Cyclisation : Le composé peut subir des réactions de cyclisation pour former des systèmes hétérocycliques fusionnés.

Réactifs et conditions courants

Oxydation : Hydrogène gazeux, catalyseur au palladium.

Substitution : Amines, thiols, bases comme l'hydroxyde de sodium ou le carbonate de potassium.

Cyclisation : Catalyseurs acides ou basiques, températures élevées.

Principaux produits formés

Réduction : Formation de la 2-amino-6,7-diméthyl-3-(2-nitroéthényl)quinoléine.

Substitution : Formation de divers dérivés de la quinoléine substitués.

Cyclisation : Formation de composés hétérocycliques fusionnés ayant des activités biologiques potentielles.

Applications De Recherche Scientifique

La 2-Chloro-6,7-diméthyl-3-(2-nitroéthényl)quinoléine a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudiée pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Explorée pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec l'ADN et à inhiber la prolifération cellulaire.

Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés électroniques et optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-6,7-diméthyl-3-(2-nitroéthényl)quinoléine implique son interaction avec des cibles cellulaires telles que l'ADN et les enzymes. Le groupe nitroéthényl peut subir une réduction pour former des intermédiaires réactifs qui peuvent se lier à l'ADN, conduisant à l'inhibition de la réplication et de la transcription de l'ADN. De plus, le composé peut inhiber des enzymes spécifiques impliquées dans la prolifération cellulaire, contribuant à son activité anticancéreuse potentielle .

Mécanisme D'action

The mechanism of action of 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline involves its interaction with cellular targets such as DNA and enzymes. The nitroethenyl group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer activity .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Chloroquinoléine : Elle est dépourvue des groupes nitroéthényl et méthyle, ce qui la rend moins active dans certains essais biologiques.

6,7-Diméthylquinoléine : Elle est dépourvue des groupes chloro et nitroéthényl, ce qui entraîne une réactivité chimique et une activité biologique différentes.

3-Nitroquinoléine : Elle est dépourvue des groupes chloro et méthyle, ce qui affecte ses propriétés et ses applications globales.

Unicité

La 2-Chloro-6,7-diméthyl-3-(2-nitroéthényl)quinoléine est unique en raison de la combinaison de ses substituants, qui confèrent une réactivité chimique et une activité biologique spécifiques. La présence du groupe chloro améliore son électrophilie, tandis que le groupe nitroéthényl fournit un site pour la réduction et l'interaction ultérieure avec des cibles biologiques. Les groupes méthyle en positions 6 et 7 contribuent à sa stabilité globale et à sa lipophilie .

Propriétés

Numéro CAS |

1031929-40-4 |

|---|---|

Formule moléculaire |

C13H11ClN2O2 |

Poids moléculaire |

262.69 g/mol |

Nom IUPAC |

2-chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3 |

Clé InChI |

AGSLHRHNGPJUFV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)

![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)

![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)

![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)

![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)

![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)